molecular formula C9H12N2O4S B14832623 2-Hydroxy-N,N-dimethyl-6-sulfamoylbenzamide

2-Hydroxy-N,N-dimethyl-6-sulfamoylbenzamide

Katalognummer: B14832623
Molekulargewicht: 244.27 g/mol
InChI-Schlüssel: WUVAKTZTCLACKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-N,N-dimethyl-6-sulfamoylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with hydroxy, dimethylamino, and sulfamoyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N,N-dimethyl-6-sulfamoylbenzamide typically involves multiple steps. One common approach is to start with a benzamide derivative and introduce the hydroxy, dimethylamino, and sulfamoyl groups through a series of reactions. For example, the hydroxy group can be introduced via hydroxylation, while the dimethylamino group can be added through a nucleophilic substitution reaction. The sulfamoyl group can be introduced using sulfonation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-N,N-dimethyl-6-sulfamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove oxygen-containing groups.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol or amine.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-N,N-dimethyl-6-sulfamoylbenzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-N,N-dimethyl-6-sulfamoylbenzamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxy-N,N-dimethylpropanamide: Similar in structure but lacks the sulfamoyl group.

    N,N-Dimethylbenzamide: Similar core structure but lacks the hydroxy and sulfamoyl groups.

    6-Sulfamoylbenzamide: Contains the sulfamoyl group but lacks the hydroxy and dimethylamino groups.

Uniqueness

2-Hydroxy-N,N-dimethyl-6-sulfamoylbenzamide is unique due to the combination of functional groups it possesses. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound for research and industrial applications.

Eigenschaften

Molekularformel

C9H12N2O4S

Molekulargewicht

244.27 g/mol

IUPAC-Name

2-hydroxy-N,N-dimethyl-6-sulfamoylbenzamide

InChI

InChI=1S/C9H12N2O4S/c1-11(2)9(13)8-6(12)4-3-5-7(8)16(10,14)15/h3-5,12H,1-2H3,(H2,10,14,15)

InChI-Schlüssel

WUVAKTZTCLACKD-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C1=C(C=CC=C1S(=O)(=O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.